Synthesis Efficiency: Fewer Coupling Steps
Using pre-formed Boc-Met-Met-OH to incorporate a Met-Met sequence requires a single coupling step, whereas the sequential approach using Boc-Met-OH requires two sequential couplings with an intervening deprotection cycle . Each additional coupling-deprotection cycle exposes the C-terminal methionine residue to oxazolone formation conditions that promote racemization, particularly problematic for methionine residues due to their side-chain sulfur atom which increases α-proton acidity [1]. Methionine is recognized among amino acids with elevated racemization propensity during peptide coupling .
| Evidence Dimension | Number of coupling steps required to incorporate Met-Met sequence |
|---|---|
| Target Compound Data | 1 coupling step (pre-formed dipeptide) |
| Comparator Or Baseline | 2 coupling steps + 1 deprotection step (sequential Boc-Met-OH approach) |
| Quantified Difference | ≥50% reduction in coupling steps; elimination of one deprotection cycle |
| Conditions | Boc SPPS workflow; comparative analysis of synthetic routes [Note: Direct quantitative racemization data for Boc-Met-Met-OH vs. sequential coupling not available in accessible literature] |
Why This Matters
Reducing coupling steps minimizes cumulative racemization risk and improves overall synthesis efficiency, particularly relevant for methionine-containing sequences where sulfur-mediated racemization is a documented concern.
- [1] Antonovics I, Young GT. The mechanism of racemisation during the coupling of acylpeptides. Chemical Communications (London). 1965:398. View Source
